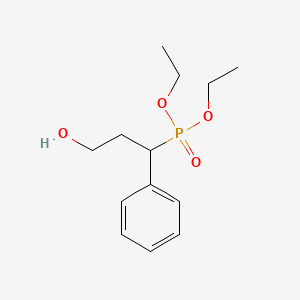
4-tert-Butyl-2-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-phenyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the fourth position and a phenyl group at the second position. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-iodo acetophenones with phenylglyoxals, followed by condensation to form imines and subsequent decarboxylation/annulation/oxidation . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, allowing the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides under specific conditions.
Reduction: Reduction of the oxazole ring to form dihydrooxazoles.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazoles.
Substitution: Formation of substituted phenyl oxazoles.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-phenyl-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: Similar structure but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness
4-tert-Butyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tert-butyl group provides steric hindrance, while the phenyl group contributes to aromaticity and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
62738-31-2 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-tert-butyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
BIAFFQOREAYRTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=COC(=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


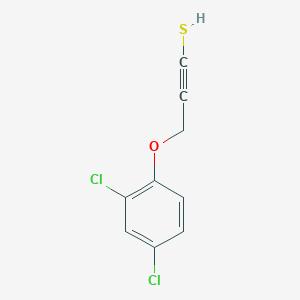
![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
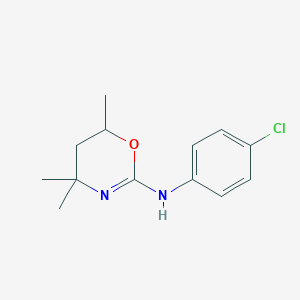
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
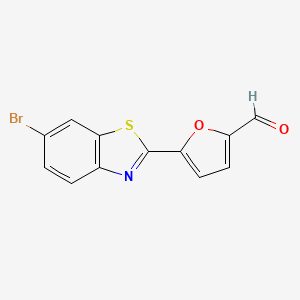
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)


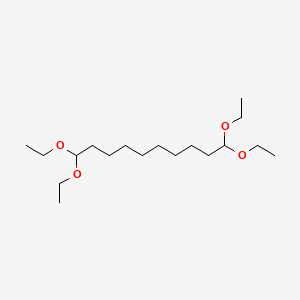
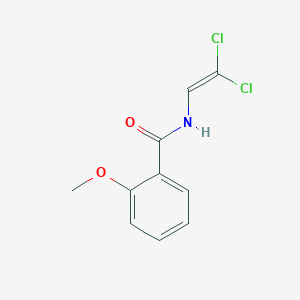
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
